molecular formula C17H26N2O2 B13210572 tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate

tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate

Cat. No.: B13210572
M. Wt: 290.4 g/mol
InChI Key: SPOZWPVVSGQMHS-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate (CAS 2059998-84-2) is a carbamate derivative with a molecular formula of C17H26N2O2 and a molecular weight of 290.40 . This compound is provided as a solid and is recommended to be stored as a cold-chain item to maintain stability . Carbamate compounds represent a diverse class of chemicals with significant research value. The core structure of this compound, which features an aromatic ring carrying the carbamate moiety, is of particular interest in advanced chemical research . It serves as a critical synthetic intermediate and building block in medicinal chemistry and chemical biology. Researchers utilize this compound in the development of novel molecular entities, leveraging its amine and carbamate functional groups for further chemical modifications. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it especially valuable for peptide synthesis and other multi-step organic syntheses where a protected amine is required. The structural motifs present in this compound are often explored in the design of bioactive molecules, though the specific applications for this molecule are at the cutting edge of discovery research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-15-9-5-7-13(11-15)12-6-4-8-14(18)10-12/h4,6,8,10,13,15H,5,7,9,11,18H2,1-3H3,(H,19,20)

InChI Key

SPOZWPVVSGQMHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Traditional Carbamate Synthesis Approaches

Carbamates are typically synthesized via the reaction of amines with activated carbonates or chloroformates. The classical methods involve:

  • Reaction with Alkyl or Aryl Chloroformates:
    This approach uses reagents like p-nitrophenyl chloroformate (PNPCOCl) to activate alcohols or amines, forming carbamates through nucleophilic attack. The process often requires excess base (e.g., triethylamine) to neutralize HCl generated.

  • Use of Isocyanates:
    Isocyanates react with amines directly to form carbamates, but this method is less common for complex molecules due to handling hazards.

Limitations:

  • Excess use of reagents.
  • Difficult control over reaction conditions.
  • Formation of dense reaction mixtures that hinder stirring, especially on an industrial scale.

Activated Mixed Carbonates Methodology

Recent advances favor the use of activated mixed carbonates , which provide milder and more selective routes:

  • Preparation of Activated Carbonates:
    p-Nitrophenyl or benzotriazole-based carbonates are synthesized by reacting phenols with chlorocarbonates or carbodiimides, generating reactive intermediates.

  • Reaction with Amines:
    These activated carbonates react with primary amines in the presence of bases like triethylamine or N,N-diisopropylethylamine (DIPEA), yielding carbamates with high efficiency.

Research Data:

Method Reagents Conditions Yield Notes
Using p-nitrophenyl chloroformate Phenol derivative + chlorocarbonate Room temperature, inert solvent Up to 86% High reactivity, but excess reagents needed
Benzotriazole-based carbonates BTBC (benzotriazole derivative) + carbodiimide 20°C, 16h 65–86% Good yields, milder conditions

Advantages:

  • Milder reaction conditions.
  • Better control over selectivity.
  • Reduced formation of by-products.

Modern Synthetic Strategies for Complex Carbamates

For compounds like tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate , recent methodologies involve:

  • Three-Component Couplings:
    Combining primary amines, CO₂, and alkyl halides or carboxylic acids in the presence of bases (e.g., cesium carbonate) and phase transfer catalysts (e.g., tetrabutylammonium iodide, TBAI). This method allows direct incorporation of carbamate groups under mild conditions, minimizing side reactions.

  • Curtius Rearrangement & Azide Intermediates:
    Conversion of carboxylic acids to acyl azides, followed by rearrangement to isocyanates and subsequent trapping with tert-butanol, forms tert-butyl carbamates efficiently.

Research Data:

Method Reagents Conditions Yield Notes
CO₂ fixation with primary amines CO₂, amines, bases Cs₂CO₃, TBAI, DMF, 60°C Up to 93% Direct, scalable, environmentally friendly
Curtius rearrangement Carboxylic acids + tert-butanol Elevated temperature, zinc catalysts Variable Suitable for aromatic acids

Specific Synthesis of the Target Compound

Based on patent literature (e.g., CA3087004A1, EP3752488A1, WO2019158550A1), the optimized route involves:

  • Step 1: Synthesis of the tert-butyl-protected amine intermediate (e.g., tert-butyl N-[(3-aminophenyl)cyclohexyl]) via reductive amination or nucleophilic substitution.

  • Step 2: Activation of the 3-aminophenyl group using carbamate-forming reagents such as p-nitrophenyl chloroformate or benzotriazole derivatives under mild conditions to generate an activated carbonate.

  • Step 3: Coupling with tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl*] (or similar) in the presence of bases like triethylamine or DIPEA, at controlled temperatures (typically 20–60°C).

  • Step 4: Purification via chromatography, with yields often exceeding 85% when optimized.

Note:

  • Use of neutral reagents enhances purity and simplifies purification.
  • Reaction conditions are optimized to prevent viscosity issues, facilitating scale-up.

Notes on Industrial-Scale Synthesis

Data Summary Table

Preparation Method Reagents Conditions Typical Yield Advantages References
Classical chloroformate method p-Nitrophenyl chloroformate + amine Room temp, excess base 65–86% Well-established, straightforward ,,
Activated mixed carbonate approach Benzotriazole derivatives + amines 20–25°C, 16h 65–86% Milder, cleaner, scalable ,
CO₂ fixation with primary amines Cs₂CO₃, TBAI, CO₂ 60°C, 12–24h Up to 93% Environmentally friendly, direct
Curtius rearrangement Carboxylic acids + tert-butanol Elevated temp Variable Suitable for aromatic acids ,

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Benzimidazolone Derivatives

Compounds like tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate () share the tert-butyl carbamate and cyclohexyl backbone but incorporate a benzimidazolone group. This structural difference confers potent inhibitory activity against enzymes like 8-Oxoguanine DNA glycosylase (OGG1), as evidenced by LCMS ([M-Boc+H]+: 266.1) and NMR data. The target compound, lacking the benzimidazolone moiety, may exhibit reduced enzyme affinity but enhanced selectivity for other targets due to its aminophenyl group .

Benzothiazol Sulfamoyl Derivatives

tert-Butyl N-[cis-4-[[5-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoyl]amino]cyclohexyl]carbamate () includes a sulfamoyl-benzothiazol group, resulting in higher molecular weight ([M-Boc+H]+: 661.3) and distinct pharmacokinetic profiles. The sulfamoyl group enhances water solubility, whereas the target compound’s aminophenyl group prioritizes lipophilicity and membrane permeability .

Ring Size and Conformational Flexibility

Cyclopentyl vs. Cyclohexyl Carbamates

tert-Butyl (3-oxocyclopentyl)carbamate (, Similarity: 0.94) and tert-Butyl (3-oxocyclohexyl)carbamate (Similarity: 0.98) demonstrate that ring size impacts molecular similarity and conformational flexibility.

Bicyclic Systems

Compounds like tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate () introduce rigid bicyclic frameworks, reducing rotational freedom but increasing target specificity. The target compound’s monocyclic structure balances flexibility and stability, making it more suitable for applications requiring moderate conformational adjustment .

Functional Group Impact on Physicochemical Properties

Hydroxyl-Substituted Analogs

tert-Butyl (3-hydroxycyclohexyl)carbamate (, Similarity: 0.96) exhibits increased polarity due to the hydroxyl group, improving aqueous solubility but reducing blood-brain barrier penetration. In contrast, the target compound’s aminophenyl group enhances lipophilicity (logP ~2.5 estimated), favoring tissue distribution .

Methylphenyl vs. Aminophenyl Derivatives

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate () replaces the cyclohexyl group with a methylphenyl chain, lowering molecular weight (236.31 g/mol vs. ~294 g/mol for the target compound) and altering hydrogen-bonding capacity. The methyl group increases lipophilicity but reduces interaction with polar residues in biological targets .

Comparative Data Table

Compound Name Key Structural Feature Molecular Weight (g/mol) Key Application/Property Reference
tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate 3-Aminophenyl cyclohexyl carbamate ~294 Hydrogen-bonding, lipophilicity Target
tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate Benzimidazolone substituent 348.8 OGG1 inhibition (IC50: <100 nM)
tert-Butyl (3-hydroxycyclohexyl)carbamate Hydroxyl substituent 215.3 Increased solubility
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate Methylphenyl chain 236.31 Agrochemical intermediate

Biological Activity

tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to dopamine receptor modulation and its implications in treating various neurological disorders. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound this compound can be described structurally as follows:

  • Molecular Formula : C16_{16}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 276.38 g/mol

This compound features a tert-butyl group, a carbamate linkage, and an aminophenyl moiety, which are critical for its interaction with biological targets.

Research indicates that this compound acts primarily as a partial agonist at the D2 dopamine receptor. This receptor is crucial in various neurological functions and is a target for drugs used in the treatment of conditions such as schizophrenia and Parkinson's disease.

Biased Agonism

In studies, modifications to the compound have shown varying degrees of biased agonism towards different signaling pathways associated with the D2 receptor:

  • G i/o Pathway Activation : The compound demonstrated significant activation of the G i/o pathway with an EC50_{50} value of approximately 33 nM, indicating strong efficacy in inhibiting cAMP production.
  • β-arrestin2 Recruitment : The recruitment of β-arrestin2 was also observed with an EC50_{50} of 195 nM, although this was lower compared to its G i/o pathway activity .

Biological Activity Data

The following table summarizes key biological activity data for this compound:

Activity Type EC50_{50} (nM) Emax_{max}
G i/o Pathway Activation3359%
β-arrestin2 Recruitment19552%

These findings suggest that while the compound is effective at activating the G i/o pathway, it exhibits less potency in recruiting β-arrestin2, highlighting its potential as a biased agonist .

Case Studies and Research Findings

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